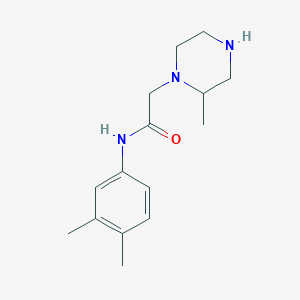![molecular formula C10H11N3O2 B7556040 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid](/img/structure/B7556040.png)
3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid, also known as CPMA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CPMA is a pyridine-based amino acid derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid is not well understood. However, studies have suggested that 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid may act as an inhibitor of enzymes involved in various metabolic pathways. 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid has been shown to have various biochemical and physiological effects. 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for cell proliferation. 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid has also been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids, which are essential for cell membrane synthesis. 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid in lab experiments include its synthetic accessibility, its potential applications in various fields, and its ability to act as a building block for the synthesis of various compounds. The limitations of using 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid in lab experiments include its complex synthesis process and the need for careful control of reaction conditions.
Zukünftige Richtungen
For the research on 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid include the synthesis and evaluation of 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid derivatives with potential biological activity and the evaluation of the potential applications of 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid in catalysis and materials science.
Synthesemethoden
3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid can be synthesized using various methods, including the reaction of 3-cyanopyridine-2-carboxylic acid with 2-methylalanine or the reaction of 3-aminopyridine-2-carboxylic acid with 3-cyanopropionic acid. The synthesis of 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid is a complex process that requires careful control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid has been shown to have potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid has been used as a building block for the synthesis of various compounds with potential biological activity. 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid derivatives have been synthesized and evaluated for their anticancer, antifungal, and antibacterial activity. 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.
Eigenschaften
IUPAC Name |
3-[(3-cyanopyridin-2-yl)amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-7(10(14)15)6-13-9-8(5-11)3-2-4-12-9/h2-4,7H,6H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITORUBQEJZBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C=CC=N1)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7555960.png)
![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B7555964.png)
![3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile](/img/structure/B7555966.png)
![1-[(4-Fluorophenyl)methylsulfonyl]-2-methylpiperazine](/img/structure/B7555972.png)
![2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid](/img/structure/B7555981.png)

![3-[(3,5-Dimethylpiperidine-1-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7556005.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid](/img/structure/B7556032.png)
![2-[1-[(1,1-Dioxothiolan-3-yl)-methylcarbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556056.png)



![3-[(2,4-Dimethoxyphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7556079.png)